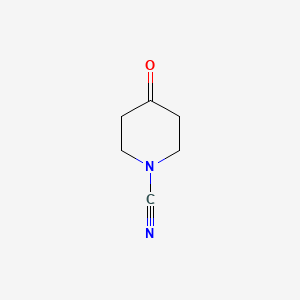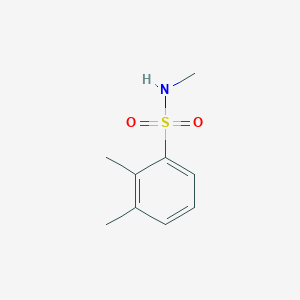
2-Bromo-3-methylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methylcinnamic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a bromine atom and a methyl group attached to the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the bromination of 3-methylcinnamic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction proceeds at room temperature, and the product is isolated by filtration and purified by recrystallization .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methylcinnamic acid is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high yields and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-3-methylcinnamic acid derivatives.
Oxidation: Formation of 2-bromo-3-methylbenzoic acid or 2-bromo-3-methylbenzaldehyde.
Reduction: Formation of 2-bromo-3-methylhydrocinnamic acid.
Scientific Research Applications
2-Bromo-3-methylcinnamic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural similarity to biologically active cinnamic acid derivatives.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as photoreactivity and conductivity.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylcinnamic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, cinnamic acid derivatives, including this compound, can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylcinnamic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-methoxycinnamic Acid: Contains a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
2-Bromo-4-methylcinnamic Acid: The position of the methyl group is different, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-3-methylcinnamic acid is unique due to the presence of both a bromine atom and a methyl group on the cinnamic acid structure. This combination of substituents enhances its reactivity in various chemical reactions and its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(2-bromo-3-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWWSXCAUKFAK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-{[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol](/img/structure/B8060937.png)







![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)


